molecular formula C14H24N2O4 B13002866 3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

Cat. No.: B13002866
M. Wt: 284.35 g/mol
InChI Key: GLTXOTSBWAISRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[331]nonane-3,7-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions. The tert-butyl and methyl groups are introduced via alkylation reactions using appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl or methyl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated derivatives.

Scientific Research Applications

3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
  • 3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-7-carboxylate

Uniqueness

3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate is unique due to its dual carboxylate groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-10-5-9(12(17)19-4)6-11(8-16)15-10/h9-11,15H,5-8H2,1-4H3

InChI Key

GLTXOTSBWAISRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.